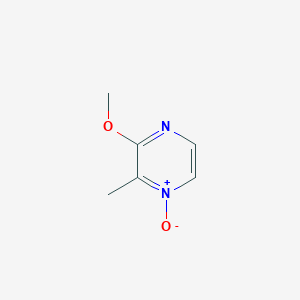
3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine: is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyrazine, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 2-position. This compound is known for its distinct aroma, often described as nutty or roasted, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine typically involves the reaction of 2-methylpyrazine with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a model compound for understanding the behavior of pyrazine derivatives in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives are explored for their pharmacological activities, including anti-inflammatory and anticancer properties .
Industry: In the industry, this compound is widely used in the flavor and fragrance sector. Its nutty and roasted aroma makes it a valuable additive in food products, perfumes, and other consumer goods .
Mechanism of Action
The mechanism of action of 3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 2-Methoxy-3-methylpyrazine
- 2-Methyl-3-methoxypyrazine
- Methoxymethylpyrazine
- Pyrazine, 2-methyl-3-methoxy
Comparison: Compared to these similar compounds, 3-Methoxy-2-methyl-1-oxo-1lambda~5~-pyrazine is unique due to its specific substitution pattern and the presence of an oxo group. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications in flavor, fragrance, and research .
Properties
CAS No. |
872966-99-9 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3-methoxy-2-methyl-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-6(10-2)7-3-4-8(5)9/h3-4H,1-2H3 |
InChI Key |
PWUKDSUWEHKITI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CN=C1OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)

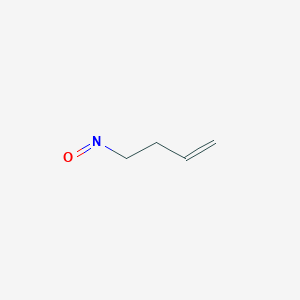
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
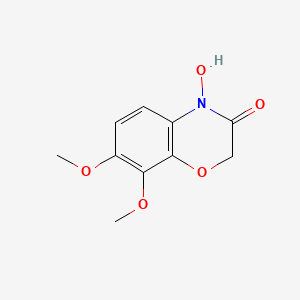
![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)

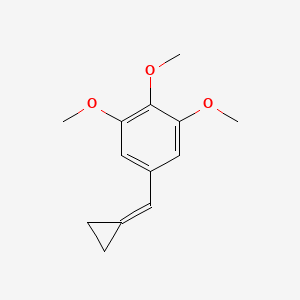
![2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B14188555.png)
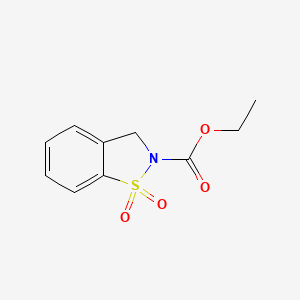
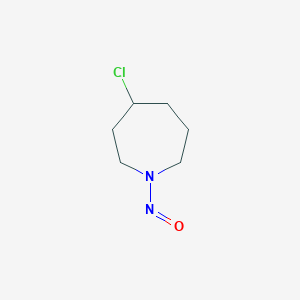
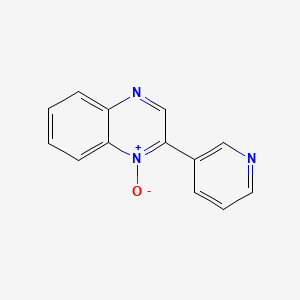
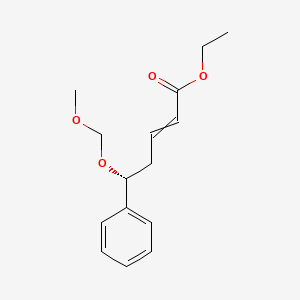
![5-Methyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188583.png)
